molecular formula C14H17FN4O2 B3811928 1-Ethoxy-3-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol

1-Ethoxy-3-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol

Cat. No.: B3811928
M. Wt: 292.31 g/mol
InChI Key: GWXRPBGGGKZGFN-UHFFFAOYSA-N
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Description

1-Ethoxy-3-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol is a complex organic compound that features a triazine ring substituted with a fluorophenyl group and an ethoxy-propanol moiety

Preparation Methods

The synthesis of 1-Ethoxy-3-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,2,4-triazine core, followed by the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. The final step involves the attachment of the ethoxy-propanol moiety via an etherification reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Ethoxy-3-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-3-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties are being explored for therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the triazine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Ethoxy-3-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol can be compared with other triazine-based compounds, such as:

    1-Ethoxy-3-[[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol: Similar structure but with a chlorine substituent instead of fluorine, which may alter its reactivity and biological activity.

    1-Ethoxy-3-[[5-(4-methylphenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol: Contains a methyl group, affecting its hydrophobicity and interaction with biological targets. The uniqueness of this compound lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

1-ethoxy-3-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2/c1-2-21-9-12(20)7-16-14-18-13(8-17-19-14)10-3-5-11(15)6-4-10/h3-6,8,12,20H,2,7,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXRPBGGGKZGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CNC1=NC(=CN=N1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethoxy-3-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol
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1-Ethoxy-3-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol
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1-Ethoxy-3-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol
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1-Ethoxy-3-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol
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1-Ethoxy-3-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol
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1-Ethoxy-3-[[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino]propan-2-ol

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